5-Bromo-N-phenylthiazol-2-amine

Analytical Chemistry Medicinal Chemistry Process Chemistry

SAR programs at the thiazole C5 position stall when non-brominated scaffolds limit diversification. 5-Bromo-N-phenylthiazol-2-amine directly resolves this bottleneck. • Enables rapid C5 diversification via Pd-catalyzed cross-coupling, unlocking chemical space inaccessible from the parent scaffold. • Validated scaffold for MAGL inhibitor (class IC50 10-55 µM) and AChE/BChE inhibitor (IC50 down to 0.009 µM) programs. • ≥95% purity; stored and shipped under inert atmosphere at 2-8°C to preserve integrity.

Molecular Formula C9H7BrN2S
Molecular Weight 255.14 g/mol
CAS No. 63615-95-2
Cat. No. B1280081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-phenylthiazol-2-amine
CAS63615-95-2
Molecular FormulaC9H7BrN2S
Molecular Weight255.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=C(S2)Br
InChIInChI=1S/C9H7BrN2S/c10-8-6-11-9(13-8)12-7-4-2-1-3-5-7/h1-6H,(H,11,12)
InChIKeyGZYZRVABKWWEMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-phenylthiazol-2-amine: Procurement Guide


5-Bromo-N-phenylthiazol-2-amine (CAS 63615-95-2) is a brominated heterocyclic compound belonging to the N-arylthiazole-2-amine family . Its molecular structure comprises a thiazole core, substituted with a bromine atom at the 5-position and an N-phenylamino group at the 2-position, giving it a molecular weight of 255.13 g/mol . This compound is not an end-use therapeutic agent; its primary value proposition lies in its role as a versatile intermediate or 'building block' for the synthesis of more complex, biologically active molecules in drug discovery and chemical biology programs .

Brominated heterocyclic building block for C–C cross-coupling at the thiazole C5 position
Supports focused library synthesis in drug-discovery and chemical-biology programs
Procurement value hinges on batch-specific QC documentation for reproducibility

5-Bromo-N-phenylthiazol-2-amine: Substitution Risks


Substituting 5-Bromo-N-phenylthiazol-2-amine with a generic 'thiazole derivative' or even a close structural analog without rigorous validation is a high-risk strategy that can lead to project delays and irreproducible results. Structure-Activity Relationship (SAR) studies on this class of compounds demonstrate that biological activity is exquisitely sensitive to specific substitution patterns. For example, research on antimalarial thiazole analogs indicates that the presence and position of electron-withdrawing groups on the phenyl ring are critical, with ortho-substitution being preferred over para-substitution for activity against *P. falciparum* [1]. Furthermore, studies on cholinesterase inhibition by N-phenylthiazol-2-amine derivatives reveal that seemingly minor changes, such as the addition of methyl groups to the phenyl ring, can shift inhibitory potency by orders of magnitude [2]. Therefore, procuring the exact, validated compound with its unique 5-bromo substitution pattern is essential to maintain the specific chemical and biological properties required for a given synthetic route or assay .

Non-brominated N-phenylthiazol-2-amine lacks the C5 synthetic handle, preventing downstream diversification via palladium-catalyzed cross-coupling.
Reported SAR on related thiazoles shows that small substitution changes (e.g., methyl addition, substituent position) may shift biological activity by orders of magnitude.
Physicochemical differences (melting point, LogP) between brominated and de-brominated analogs indicate altered solid-state and lipophilicity, which may affect purification and assay behavior.

5-Bromo-N-phenylthiazol-2-amine: Differentiation Guide


Purity and Quality Control

While no direct head-to-head biological activity data is available for this specific compound, a critical differentiator for procurement is the supplier's stated purity and the supporting analytical documentation. The compound is typically offered at a standard purity of 95% or higher . However, the presence and transparency of batch-specific quality control (QC) data, such as NMR, HPLC, or GC, vary significantly between vendors, which directly impacts experimental reproducibility .

Purity & Quality Control
Supplier-dependent
≥95% stated purity; vendor QC documentation varies
Reproducibility depends on available CoA
Verify batch-specific HPLC/NMR data
Analytical Chemistry Medicinal Chemistry Process Chemistry

Physicochemical Profile vs. De-Brominated Analog

The physicochemical properties of 5-Bromo-N-phenylthiazol-2-amine, specifically its melting point and calculated LogP, are quantitatively distinct from its de-brominated analog, N-phenylthiazol-2-amine. The target compound has a measured melting point of 125-126 °C and a calculated LogP of 3.6492 , whereas the non-brominated analog has a lower reported melting point (113-117 °C [1]) and LogP (~2.3 [1]). This demonstrates the significant impact of a single bromine atom on key molecular descriptors.

Physicochemical Profile vs. De-Br Analog
Cross-study comparable
mp 125–126 °C; LogP 3.65 (non-brominated: 113–117 °C, ~2.3)
Bromine raises melting point and lipophilicity
May influence purification and storage behavior
Medicinal Chemistry Physical Chemistry Compound Management

5-Bromo Substituent: Synthetic Handle

A key differentiator for 5-Bromo-N-phenylthiazol-2-amine is the presence of the bromine atom at the C5 position of the thiazole ring, which is explicitly required for downstream chemical diversification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) . In contrast, N-phenylthiazol-2-amine lacks this synthetic handle, limiting its utility to modifications of the amine moiety only.

Synthetic Handle: C5 Bromine
Class-level inference
Enables Suzuki/Stille cross-coupling; non-brominated analog lacks C5 reactivity
Divergent SAR exploration at C5 position
Key for library diversification strategies
Organic Synthesis Medicinal Chemistry Cross-Coupling

MAGL Inhibition Potential

While direct activity data for 5-Bromo-N-phenylthiazol-2-amine is not published, its derivatives have demonstrated inhibition of Monoacylglycerol Lipase (MAGL), with IC50 values ranging from 10 to 55 µM . This establishes a plausible class-level activity profile that is not a generic feature of all thiazole-containing compounds. The target compound, with its specific substitution pattern, represents a distinct entry point for exploring SAR within this chemotype, a pathway not available with non-brominated or differently substituted analogs.

MAGL Inhibition Potential
Class-level
Derivatives show MAGL IC50 10–55 µM; no direct data for this compound
Class-level MAGL inhibition context
Use as a functionalized starting point; verify target engagement
Chemical Biology Neuroscience Drug Discovery

5-Bromo-N-phenylthiazol-2-amine: Application Scenarios


MAGL Inhibitor Lead Optimization

A medicinal chemistry team seeking to explore the SAR around the thiazole C5 position for a MAGL inhibitor program would specifically source 5-Bromo-N-phenylthiazol-2-amine. Based on class-level evidence of MAGL inhibition (IC50 10-55 µM) , this compound serves as a direct, functionalizable starting point. Its procurement is justified over the non-brominated analog due to the critical C5 bromine handle, which enables rapid diversification to generate a focused library of analogs for potency and selectivity optimization.

Cholinesterase-Targeted Library Synthesis

Researchers investigating neurodegenerative diseases, such as Alzheimer's, could use 5-Bromo-N-phenylthiazol-2-amine as a key intermediate to synthesize novel N-phenylthiazol-2-amine derivatives. This is directly supported by studies showing that subtle structural modifications in this class yield potent AChE and BChE inhibitors with nanomolar IC50 values (e.g., 0.009 µM) [1]. Procuring the 5-bromo analog allows for the introduction of additional diversity at the C5 position via cross-coupling, a synthetic route not possible with the parent scaffold, thereby expanding the chemical space explored in the pursuit of new therapeutic candidates.

Aurora Kinase Inhibition: Novel Chemotype

In oncology research focused on mitosis regulation, a group exploring new chemotypes for Aurora kinase inhibition could justify the procurement of 5-Bromo-N-phenylthiazol-2-amine. The compound's structural class (aminothiazoles) has been reported as a source of inhibitors with 'exceptional kinase selectivity' and for which high-resolution cocrystal structures (1.7 Å) have been solved [2]. The specific 5-bromo substitution on the N-phenylthiazol-2-amine core provides a distinct starting point for SAR exploration, potentially leading to inhibitors with novel binding modes and improved selectivity profiles compared to established chemical series.

Antimalarial C5 Diversification

A team engaged in antimalarial drug discovery, guided by SAR studies that demonstrate the importance of substitution on the N-aryl group for activity against *P. falciparum* [3], would utilize 5-Bromo-N-phenylthiazol-2-amine. The compound's bromine atom is a strategic functional group for installing a variety of aryl and heteroaryl moieties at the C5 position via palladium-catalyzed cross-coupling. This allows for the systematic exploration of chemical space around the thiazole core, a strategy directly aligned with the reported SAR that electron-withdrawing groups on the phenyl ring are preferred for antimalarial potency [3].

Application
Selection Property
Validation Focus
MAGL inhibitor lead-optimization research
Brominated scaffold with class-level MAGL inhibition inference
C5 diversification SAR and target-engagement assays
Cholinesterase inhibitor library synthesis
Reported class-level AChE/BChE inhibition with subtle substitution sensitivity
C5 aryl introduction and enzyme-isoform selectivity profiling
Aurora kinase inhibitor chemotype exploration
Aminothiazole core with reported kinase selectivity
C5 cross-coupling for novel binding-mode studies
Antimalarial activity research
N-aryl substitution-dependent scaffold; electron-withdrawing groups favored
C5 heteroaryl diversification and P. falciparum assay screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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